molecular formula C25H23NOS B2897184 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole CAS No. 1965304-94-2

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole

Cat. No. B2897184
CAS RN: 1965304-94-2
M. Wt: 385.53
InChI Key: MUEMCIAKEVGOCG-UHFFFAOYSA-N
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Description

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole, also known as BBTh, is a small molecule that has gained significant attention in scientific research due to its potential applications in various fields. BBTh is a thiazole-based compound that has a biphenyl group attached to it, making it a unique and versatile molecule.

Mechanism of Action

The mechanism of action of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of pro-inflammatory cytokines. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has also been shown to inhibit the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a signaling pathway involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation and oxidative stress, which are both implicated in the development of various diseases. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has also been shown to induce apoptosis in cancer cells, which can help to prevent the growth and spread of cancer. Additionally, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have anti-bacterial properties, which can help to prevent the growth of various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole in lab experiments is its versatility. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole can be used in various assays and experiments to study its effects on different pathways and enzymes. Additionally, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is relatively easy to synthesize, which makes it readily available for use in lab experiments. However, one of the main limitations of using 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole in lab experiments is its solubility. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole is not very soluble in water, which can make it difficult to use in certain assays and experiments.

Future Directions

There are many potential future directions for the study of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole. One area of research that has gained significant attention is the development of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole-based drugs for the treatment of various diseases. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties, which make it a promising candidate for drug development. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole and its effects on different pathways and enzymes in the body.

Synthesis Methods

The synthesis of 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole involves a multi-step process that starts with the preparation of 2-aminothiophenol. This is followed by the synthesis of 2-hydroxybenzaldehyde, which is then reacted with 2-aminothiophenol to form 2-(2-hydroxyphenyl)thiazole. The final step involves the reaction of 2-(2-hydroxyphenyl)thiazole with 4-n-butylbiphenyl-4’-carboxylic acid chloride to form 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole.

Scientific Research Applications

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has also been shown to have anti-cancer properties and can induce apoptosis in cancer cells. Additionally, 2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole has been shown to have anti-bacterial properties and can inhibit the growth of various bacterial strains.

properties

IUPAC Name

2-[2-[4-(4-butylphenyl)phenyl]-1,3-thiazol-4-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NOS/c1-2-3-6-18-9-11-19(12-10-18)20-13-15-21(16-14-20)25-26-23(17-28-25)22-7-4-5-8-24(22)27/h4-5,7-17,27H,2-3,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUEMCIAKEVGOCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=CS3)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-n-Butylbiphenyl-4'-yl)-4-(2-hydroxyphenyl)thiazole

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